molecular formula C20H21N3O3S B2574133 N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 896359-31-2

N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Numéro de catalogue B2574133
Numéro CAS: 896359-31-2
Poids moléculaire: 383.47
Clé InChI: FKSXSBPLRADWGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1992 and has since been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Antitumor Activity

N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, as part of the 3-benzyl-4(3H)quinazolinone analogues, has been explored for its antitumor activities. Studies have demonstrated that these analogues exhibit significant broad-spectrum antitumor activity. For instance, certain compounds within this class have shown to be 1.5–3.0-fold more potent compared to the positive control 5-FU, indicating their potential as effective anticancer agents. These compounds also displayed selective activities toward specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, suggesting a targeted therapeutic potential. Molecular docking studies have further confirmed their mode of action, revealing similar binding modes to known inhibitors, underscoring their promise in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Antiviral Activity

This compound's structural analogues have also been assessed for their antiviral activities. Novel derivatives have been synthesized and evaluated for their effectiveness against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). The studies have led to the identification of compounds with promising antiviral properties, highlighting the potential for the development of new therapeutic agents against viral infections (P. Selvam et al., 2007).

Antibacterial and Antifungal Activities

Furthermore, research into the antibacterial and antifungal capabilities of N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide and its analogues has yielded compounds with moderate to excellent activities against specific bacterial and fungal strains. This illustrates the compound's versatility and potential in addressing various microbial threats, further extending its applicability beyond oncology (Mohammed H. Geesi, 2020).

Diuretic Agents

A series of quinazolin-4(3H)-one derivatives, related to N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, have been synthesized and evaluated for their diuretic activities. The studies aim to explore the effects of heterocyclic combinations on diuretic activity, with some derivatives showing significant results. This opens up new avenues for the development of diuretic agents, offering potential benefits in treating conditions associated with fluid retention (A. R. Maarouf et al., 2004).

Propriétés

IUPAC Name

N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18(21-11-13-27-14-15-6-2-1-3-7-15)10-12-23-19(25)16-8-4-5-9-17(16)22-20(23)26/h1-9H,10-14H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXSBPLRADWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.